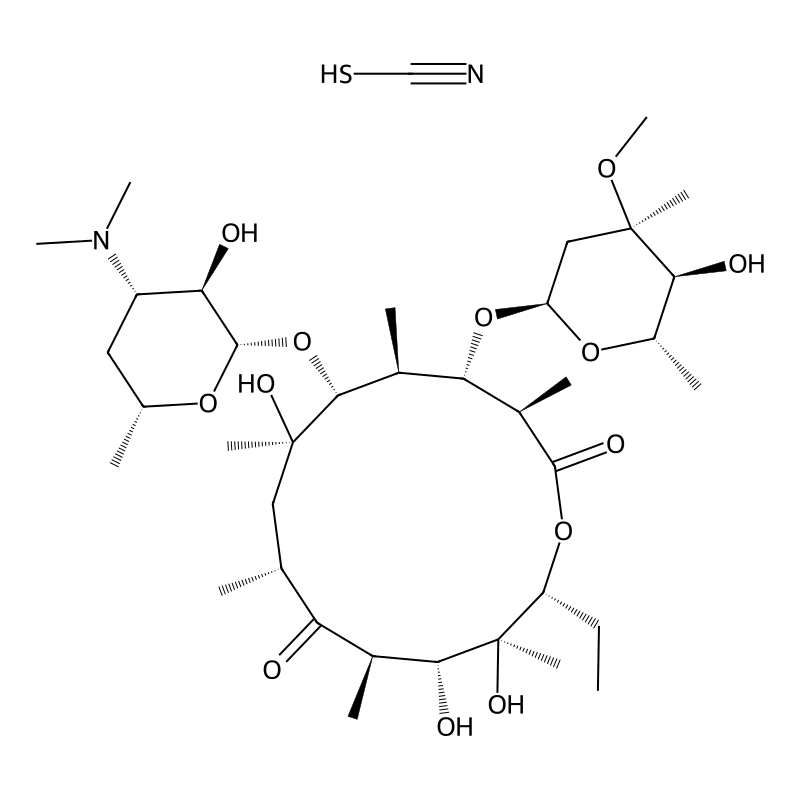

Erythromycin Thiocyanate

Content Navigation

Erythromycin base degrades easily in acidic environments and has poor aqueous solubility, complicating macrolide synthesis and vet. drinking-water dosing. Erythromycin thiocyanate (CAS 7704-67-8) solves these issues with superior stability.

- Enables high-yield one-pot oximation for azithromycin, clarithromycin, roxithromycin with less solvent.

- Stable in drinking-water, resists gastric degradation for reliable poultry/swine respiratory treatment.

- Thermally robust for feed premixes, survives pelleting.

Available as white crystalline powder.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

WHITE OR SLIGHTLY YELLOW CRYSTALS OR POWDER, PRACTICALLY ODORLESS. SOLN IS ALKALINE TO LITMUS. SOL IN METHANOL, CHLOROFORM. /Erythromycin stearate/

WHITE OR SLIGHTLY YELLOW, CRYSTALLINE POWDER. ODORLESS OR PRACTICALLY SO. PRACTICALLY TASTELESS. PKA 7. FREELY SOL IN ACETONE & CHLOROFORM; SOL IN 95% ETHANOL & BENZENE; SPARINGLY SOL IN ETHER; VERY SLIGHTLY SOL IN WATER. /Erythromycin ethyl succinate/

FREELY SOLUBLE IN ALC, SOL IN POLYETHYLENE GLYCOL /Erythromycin ethyl succinate

Very soluble in acetone, ethyl ether, ethanol, chloroform

Freely soluble in alcohols, acetone, chloroform, acetonitrile, ethyl acetate; moderately soluble in ether, ethylene dichloride, amyl acetate

Solubility in water: approx 2 mg/ML

4.59e-01 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Erythromycin thiocyanate is the thiocyanate salt of the macrolide antibiotic erythromycin, widely utilized as both a bulk active pharmaceutical ingredient (API) in veterinary medicine and a critical synthetic precursor for advanced semi-synthetic macrolides like azithromycin, clarithromycin, and roxithromycin. Unlike the free base, the thiocyanate salt offers a highly favorable balance of handling stability, processability, and cost-effectiveness at an industrial scale. It presents as a white to off-white crystalline powder that serves as the primary starting material for large-scale oximation and rearrangement reactions. Its procurement value is driven by its ability to withstand degradation during storage and its seamless integration into one-pot synthetic workflows, making it the preferred choice for bulk pharmaceutical manufacturing and agricultural formulations [1].

Research Fit

Substituting erythromycin thiocyanate with erythromycin base or other salts (such as stearate or estolate) introduces significant process inefficiencies and formulation risks. Erythromycin base is highly susceptible to degradation in acidic environments, rapidly breaking down into inactive derivatives, which compromises its utility in both downstream aqueous-based reactions and oral veterinary formulations. While salts like erythromycin stearate offer improved gastric stability, their extremely low aqueous solubility limits their use as versatile synthetic intermediates and complicates drinking-water administration in poultry. Furthermore, utilizing the free base directly in complex syntheses often requires additional protection and purification steps, whereas the thiocyanate salt allows for direct, high-yield oximation, significantly reducing solvent use and overall production costs [1].

Substitution Risk

High-Yield Conversion in One-Pot Azithromycin Synthesis

When utilized as the starting material for synthesizing azithromycin, erythromycin thiocyanate enables a streamlined one-pot oximation, rearrangement, and reduction process. Industrial synthesis data demonstrates that directly using erythromycin thiocyanate yields azithromycin crude product at 68.5% with a detection purity of 94.5% (per Chinese Pharmacopoeia standards), bypassing the need to isolate intermediate reduction products in solid form. This offers a significant process efficiency advantage over multi-step syntheses using the free base, which typically require intermediate purification[1].

| Evidence Dimension | Synthetic Yield and Process Efficiency |

| Target Compound Data | 68.5% crude yield and 94.5% purity in one-pot synthesis. |

| Comparator Or Baseline | Erythromycin base (requires multi-step isolation and purification). |

| Quantified Difference | Elimination of solid-form intermediate isolation while maintaining >68% yield and >94% purity. |

| Conditions | One-pot oximation, rearrangement, reduction, and methylation reactions. |

Elimating intermediate isolation steps directly reduces solvent consumption and cycle times, lowering the overall cost of goods for azithromycin manufacturing.

Superior Stability and Bioavailability in Poultry Drinking Water Formulations

For agricultural applications, erythromycin base is rapidly destroyed by gastric acid, with unprotected oral bioavailability falling below 50%. In contrast, erythromycin thiocyanate formulated as a 20% oral powder for drinking water administration in poultry achieves reliable systemic exposure. Pharmacokinetic studies in broiler chickens show that oral administration of erythromycin thiocyanate at 25 mg/kg/day maintains effective serum levels (0.11 to 0.22 µg/ml) without the rapid acidic degradation seen with the unprotected free base or the near-total loss of activity (retaining only 2%) observed when erythromycin stearate dissolves in gastric acid [1].

| Evidence Dimension | Gastric Acid Stability and in vivo Activity |

| Target Compound Data | Maintains 0.11 - 0.22 µg/ml serum levels via drinking water. |

| Comparator Or Baseline | Erythromycin stearate (retains only 2% activity in gastric acid). |

| Quantified Difference | Avoidance of the 98% activity loss seen with stearate in acidic media. |

| Conditions | Oral administration / simulated gastric acid exposure. |

Reliable aqueous stability and oral bioavailability make the thiocyanate salt the only viable choice for bulk drinking-water administration in large-scale poultry operations.

Enhanced Recovery and Purity via Resin Column Extraction

The industrial production of erythromycin thiocyanate from fermentation broth has been optimized to achieve exceptionally high purity and recovery rates. Utilizing microfiltration followed by resin column extraction with butyl acetate, the overall yield from fermentation broth to final erythromycin thiocyanate powder exceeds 90%. This process yields a product with >80% Erythromycin A content and <3% Erythromycin B and C impurities, outperforming conventional countercurrent extraction methods using amyl acetate, which often result in higher impurity profiles in the final API .

| Evidence Dimension | Overall Yield and API Purity |

| Target Compound Data | >90% overall yield with >80% Erythromycin A and <3% B/C impurities. |

| Comparator Or Baseline | Conventional countercurrent extraction using amyl acetate (higher impurity levels). |

| Quantified Difference | Achievement of >90% recovery with strictly controlled impurity profiles (<3% B/C). |

| Conditions | Pilot-scale resin column extraction using butyl acetate post-microfiltration. |

High API purity directly impacts the efficiency of downstream semi-synthetic reactions, reducing the need for costly chromatographic purifications.

Bulk API Synthesis of Advanced Macrolides

Erythromycin thiocyanate is the preferred starting material for the commercial synthesis of azithromycin, clarithromycin, and roxithromycin. Its specific stability profile allows for efficient one-pot oximation and rearrangement reactions, significantly reducing solvent consumption and intermediate isolation steps compared to using the free base[1].

Veterinary Oral Formulations for Poultry and Swine

Due to its superior stability in aqueous solutions and resistance to rapid gastric degradation compared to the free base, the thiocyanate salt is the standard choice for bulk drinking-water formulations used to treat chronic respiratory diseases and mycoplasma infections in poultry and swine [2].

Agricultural Feed Premixes

The compound's robust thermal and chemical stability makes it highly suitable for incorporation into pelleted feed premixes. It withstands the mechanical and thermal stress of feed milling better than unprotected erythromycin base, ensuring consistent dosing for disease prevention and treatment in livestock[2].

Application Fit Matrix

Physical Description

Color/Form

Crystals from water

White or slightly yellow crystals or powder

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Odor

Decomposition

Melting Point

191 °C

After melting /at 135-140 °C, it/ resolidifies with second melting point 190-193 °C. ... Readily forms salts with acids

MP: 92 °C. Slightly soluble in ethanol, ethyl ether, chloroform; insoluble in water. /Erythromycin stearate/

Crystals from acetone aqueous. MP: 222 °C. MW: 862.05. /Erythromycin ethyl succinate/

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 49 of 50 companies with hazard statement code(s):;

H319 (97.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

MEDICATION (VET): In veterinary medicine, /erythromycin/ is used the treatment of clinical and subclinical mastitis in lactating cows, for the treatment of infectious diseases due to erythromycin-sensitive bacteria (cattle, sheep, swine, poultry) and for the treatment of chronic respiratory diseases due to mycoplasma in poultry.

Erythromycin is used as an alternative agent in the treatment of anthrax. Parenteral penicillins generally have been considered the drugs of choice for the treatment of naturally occurring or endemic anthrax caused by susceptible strains of Bacillus anthracis, including clinically apparent GI, inhalational, or meningeal anthrax and anthrax septicemia, although IV ciprofloxacin or IV doxycycline also are recommended. Erythromycin is suggested as an alternative to penicillin G for the treatment of naturally occurring or endemic anthrax in patients hypersensitive to penicillins. ./NOT included in US product label/

Erythromycin is used topically in the treatment of acne vulgaris. Therapy of acne vulgaris must be individualized and frequently modified depending on the types of acne lesions which predominate and the response to therapy. Topical anti-infectives, including erythromycin, are generally effective in the treatment of mild to moderate inflammatory acne. However, use of topical anti-infectives as monotherapy may lead to bacterial resistance; this resistance is associated with decreased clinical efficacy. Topical erythromycin is particularly useful when used with benzoyl peroxide or topical retinoids. Results of clinical studies indicate that combination therapy results in a reduction in total lesion counts of 50 to 70%. /Included in US product label/

For more Therapeutic Uses (Complete) data for Erythromycin (23 total), please visit the HSDB record page.

Mechanism of Action

Macrolide antibiotics are bacteriostatic agents that inhibit protein synthesis by binding reversibly to 50S ribosomal subunits of sensitive microorganisms, at or very near the site that binds chloramphenicol. Erythromycin does not inhibit peptide bond formation per se, but rather inhibits the translocation step wherein a newly synthesized peptidyl tRNA molecule moves from the acceptor site on the ribosome to the peptidyl donor site. Gram-positive bacteria accumulate about 100 times more erythromycin than do gram-negative bacteria. Cells are considerably more permeable to the un-ionized form of the drug, which probably explains the increased antimicrobial activity at alkaline pH.

... /Erythromycin/ inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin and reduces the concn of free fatty acids in sebum ... The reduction in free fatty acids in sebum may be an indirect result of the inhibition of lipase-producing organisms which convert triglycerides into free fatty acids or may be a direct result of interference with lipase production in these organisms. /In acne treatment regimens/

Although stromal-derived factor-1 (SDF-1) via its cognate receptor CXCR4 is assumed to play a critical role in migration of endothelial cells during new vessel formation after tissue injury, CXCR4 expression on endothelial cells is strictly regulated. Erythromycin (EM), a 14-membered ring macrolide, has an anti-inflammatory effect that may account for its clinical benefit in the treatment of chronic inflammatory diseases. However, the effects of EM on endothelial cells and especially their expression of CXCR4 have not been fully evaluated. In this study, we demonstrated that EM markedly induced CXCR4 surface expression on microvascular endothelial cells in vitro and lung capillary endothelial cells in vivo. This ability to induce CXCR4 surface expression on endothelial cells was restricted to 14-membered ring macrolides and was not observed in other antibiotics including a 16-membered ring macrolide, josamycin. Furthermore, this EM-induced expression of CXCR4 on endothelial cells was functionally significant as demonstrated by chemotaxis assays in vitro. These findings suggest that EM-induced CXCR4 surface expression on endothelial cells may promote migration of CXCR4-expressing endothelial cells into sites of tissue injury, which may be associated with the known anti-inflammatory activity of this macrolide.

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

In patients with normal liver function, erythromycin concentrates in the liver and is then excreted in the bile.Under 5% of the orally administered dose of erythromycin is found excreted in the urine. A high percentage of absorbed erythromycin is not accounted for, but is likely metabolized.

Erythromycin is found in most body fluids and accumulates in leucocytes and inflammatory liquid. Spinal fluid concentrations of erythromycin are low, however, the diffusion of erythromycin through the blood-brain barrier increases in meningitis, likely due to the presence of inflamed tissues which are easily penetrated. Erythromycin crosses the placenta.

The clearance of erythromycin in healthy subjects was 0.53 ± 0.13 l/h/kg after a 125mg intravenous dose. In a clinical study of healthy patients and patients with liver cirrhosis, clearance of erythromycin was significantly reduced in those with severe liver cirrhosis. The clearance in cirrhotic patients was 42.2 ± 10.1 l h–1 versus 113.2 ± 44.2 l h-1 in healthy patients.

Absorption of orally administered erythromycins occurs mainly in the duodenum. The bioavailability of the drugs is variable and depends on several factors including the particular erythromycin derivative, the formulation of the dosage form administered, acid stability of the derivative, presence of food in the GI tract, and gastric emptying time.

Erythromycin is rather slowly absorbed after oral administration. peak serum concentrations ranged from 0.1 to 4.8 ug/mL according to the form and the coating of erythromycin administered. The oral absorption is less that 50% and erythromycin is degraded by gastric acid. It is absorbed in the small intestine (mainly in duodenum for humans) as erythromycin base.

Erythromycin diffuses readily into intracellular fluids, achieving antibacterial activity in essentially all sites except the brain and CSF. Erythromycin penetrates into prostatic fluid, achieving concentrations approximately 40% of those in plasma. Concentrations in middle ear exudate reach only 50% of serum concentrations and thus may be inadequate for the treatment of otitis media caused by H. influenzae. Protein binding is approximately 70% to 80% for erythromycin base and even higher, 96%, for the estolate. Erythromycin traverses the placenta, and drug concentrations in fetal plasma are about 5% to 20% of those in the maternal circulation. Concentrations in breast milk are 50% of those in serum.

In an in vitro model using human skin, erythromycin was absorbed into the stratum corneum following topical application of 10-20 mg of the drug in a vehicle containing dimethylacetamide and 95% alcohol. The drug does not appear to be absorbed systemically following twice daily application of a 2% solution of the drug in a vehicle containing 77% alcohol and polyethylene glycol and acetone. It is not known if erythromycin is absorbed from intact or denuded skin, wounds, or mucous membranes following topical application of an ointment containing the drug.

For more Absorption, Distribution and Excretion (Complete) data for Erythromycin (13 total), please visit the HSDB record page.

Metabolism Metabolites

Twenty hours after an oral administration of 10 mg erythromycin to rats, about 37-43% of the administered radioactivity was recovered in the intestinal tract plus feces, 27.2 to 36.1% in the urine, 21-29% in the expired air. It was rapidly metabolized in the liver, mainly through demethylation process, and excreted in the bile as des-N-methyl-erythromycin, the major metabolite present only in the bile and in the intestinal contents of rats. The isotropic methyl group was eliminated in the expired air as CO2.

Hepatic. Extensively metabolized - after oral administration, less than 5% of the administered dose can be recovered in the active form in the urine. Erythromycin is partially metabolized by CYP3A4 resulting in numerous drug interactions. Half Life: 0.8 - 3 hours

Associated Chemicals

Erythromycin stearate; 643-22-1

Erythromycin lactobionate; 3847-29-8

Erythromycin ethyl succinate; 1264-62-6

For more Associated Chemicals (Complete) data for Erythromycin (6 total), please visit the HSDB record page.

Wikipedia

Nitronium_ion

Drug Warnings

In several neonates with infections caused by Ureaplasma urealyticum who received IV administration of erythromycin lactobionate, adverse cardiac effects (e.g., bradycardia, hypotension, cardiac arrest, arrhythmias) requiring cardiopulmonary resuscitation have been reported. Some clinicians state that these adverse effects may depend on serum concentration and/or infusion rate of the drug. It has been suggested that prolonged IV infusion of erythromycin lactobionate (e.g., over 60 minutes) may reduce such adverse cardiac effects. However, it has been suggested that certain individuals may be at increased risk of developing erythromycin-induced adverse cardiac effects and that decreasing the rate of IV infusion may decrease but not eliminate the risk of such effects. Further study is needed to determine the pharmacokinetics and safety of erythromycin lactobionate in neonates. /Erythromycin lactobionate/

Maternal Medication usually Compatible with Breast-Feeding: Erythromycin: Reported Sign or Symptom in Infant or Effect on Lactation: None. /From Table 6/

POTENTIAL ADVERSE EFFECTS ON FETUS: None known. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: None known, although theoretically could cause diarrhea in infant. COMMENTS: Crosses placenta in high doses to fetal level 24% of maternal; breast milk may exceed maternal serum concentration. FDA Category: B (B = Studies in laboratory animals have not demonstrated a fetal risk, but there are no controlled studies in pregnant women; or animal studies have shown an adverse effect (other than a decrease in fertility), but controlled studies in pregnant women have not demonstrated a risk to the fetus in the first trimester and there is no evidence of a risk in later trimesters.) /From Table II/

For more Drug Warnings (Complete) data for Erythromycin (17 total), please visit the HSDB record page.

Biological Half Life

... The serum elimination half-life of erythromycin is approximately 1.6 hours.

The serum half-life in normal subjects is 2 hours and in anuric subjects, 4-6 hours.

Use Classification

Methods of Manufacturing

General Manufacturing Information

There are three major erythromycins produced during fermentation, designated A, B, and C; A is the major and most important component.

Antibiotic substance produced by strain of Streptomyces erythreus (Waksman) Waksman & Henrici, found in soil sample from Philippine Archipelago.

... belongs to the macrolide group of antibiotics

Analytic Laboratory Methods

Analyte: erythromycin; matrix: chemical purity; procedure: liquid chromatography with ultraviolet detection at 215 nm and comparison to standards

Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; ointment; ophthalmic ointment; tablet; topical gel; topical solution); procedure: thin-layer chromatography with comparison to standards (chemical identification)

Analyte: erythromycin; matrix: pharmaceutical preparation (delayed-release capsule; delayed-release tablet; injection solution; intramammary infusion; pledget; tablet; topical gel; topical solution); procedure: microbial assay (cylinder-plate method) with comparison to standards (chemical purity)

For more Analytic Laboratory Methods (Complete) data for Erythromycin (25 total), please visit the HSDB record page.

Clinical Laboratory Methods

FLUOROMETRIC METHOD FOR DETERMINING ERYTHROMYCIN IN WHOLE BLOOD OR PLASMA IS PROPOSED USING 1 ML SAMPLES. RESULTS ARE CORRELATED WITH MICROBIOLOGICAL ASSAY.

FLUORIMETRIC DETERMINATION OF ERYTHROMYCIN ETHYLSUCCINATE IN SERUM BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC & EXTRACTION METHOD. METHOD CAPABLE OF DETECTING LESS THAN 0.01 UG/ML OF ERYTHROMYCIN AND ERYTHROMYCIN ETHYL SUCCINATE. /ERYTHROMYCIN ETHYL SUCCINATE/

Storage Conditions

Commercially available erythromycin stearate film-coated tablets should be stored in tight, light-resistant containers at 30 °C or lower. /Erythromycin stearate/

Erythromycin lactobionate powder for injection should be stored at a temperature less than 40 °C, preferably between 15 - 30 °C. /erythromycin lactobionate/

Store in tight container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Erythromycin may interact with astemizole and terfenadine (both drugs no longer commercially available in the US), resulting in potentially serious adverse cardiovascular effects. Some evidence indicates that erythromycin may alter the metabolism of astemizole and terfenadine, probably via inhibition of the cytochrome P-450 microsomal enzyme system. While erythromycin has been shown to decrease markedly the clearance of the active carboxylic acid metabolite of terfenadine, the effect of the macrolide on unchanged terfenadine concentrations has not been fully elucidated, but appears to show interindividual variation. In studies in extensive metabolizers of dextromethorphan or debrisoquin, erythromycin markedly impaired clearance of the active metabolite of terfenadine in all such individuals but produced measurable effects on unchanged terfenadine in only one-third of these individuals. In addition, erythromycin is known to inhibit the enzyme system responsible for astemizole's metabolism. Prolongation of the QT interval and ventricular tachycardia, including torsades de pointes, have been reported in some patients receiving astemizole or terfenadine concomitantly with erythromycin or the structurally related macrolide troleandomycin (no longer commercially available in the US). Rarely, cardiac arrest and death have been reported in patients receiving erythromycin and terfenadine concomitantly. Therefore, when terfenadine and astemizole were commercially available in the US, these antihistamines were contraindicated in patients receiving erythromycin, clarithromycin, or troleandomycin. In addition, concomitant administration of astemizole or terfenadine and azithromycin also was not recommended, although limited data suggested that azithromycin did not alter the metabolism of terfenadine.

Although in vitro studies have shown varying degrees of additive or synergistic effects against some organisms when erythromycin was used in conjunction with penicillins, streptomycin, sulfonamides, rifampin, or chloramphenicol, the clinical importance of these reports has not been established. Antagonism of bactericidal activity has been observed between erythromycin and clindamycin in vitro. In addition, antagonism has been reported when a bacteriostatic drug was administered with a bactericidal drug, but antagonism has not been convincingly documented clinically.

Concomitant use of erythromycin in patients receiving high dosage of theophylline has resulted in decreased clearance of theophylline, elevated serum theophylline concentrations, and a prolonged serum half-life of the bronchodilator. An interaction may be most likely to occur in patients receiving an erythromycin dosage greater than 1.5 g daily for more than 5 days. Patients receiving theophylline should be closely monitored for signs of theophylline toxicity when erythromycin is administered concomitantly; serum theophylline concentrations should be monitored and dosage of the bronchodilator reduced if indicated. Although further study is needed and the clinical importance has not been determined to date, there is some evidence that concomitant administration of erythromycin and theophylline can also result in decreased serum erythromycin concentrations and subtherapeutic concentrations of erythromycin may occur.

For more Interactions (Complete) data for Erythromycin (22 total), please visit the HSDB record page.

Explore Compound Types